![molecular formula C14H20O2 B13783215 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane CAS No. 90598-46-2](/img/structure/B13783215.png)
5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane
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Overview
Description
5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane is an organic compound characterized by its unique dioxane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane typically involves the reaction of 1-phenylethanol with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the dioxane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxane derivatives.
Scientific Research Applications
Chemical Properties and Structure
5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane is characterized by its dioxane ring structure, which imparts specific chemical reactivity and stability. The compound's structure allows for various functionalization possibilities, making it a versatile building block in synthetic organic chemistry. Its molecular weight is approximately 192.25 g/mol, and it is classified under the category of dioxanes, which are known for their solvent properties and ability to participate in diverse chemical reactions .
Organic Synthesis
One of the primary applications of this compound is in organic synthesis. The compound serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various reactions, such as oxidation and reduction, makes it valuable for creating other chemical entities.
Case Study: Synthesis of Epoxides
Research has demonstrated that derivatives of this compound can be used to synthesize epoxides through selective oxidation processes. For instance, the compound can be converted into epoxide forms using peracids under specific conditions, showcasing its utility in producing valuable intermediates for pharmaceuticals .
Pharmaceutical Development
The pharmaceutical industry has shown interest in compounds like this compound due to their potential biological activity. Studies have indicated that derivatives of this compound may exhibit anti-inflammatory and analgesic properties.
Case Study: Analgesic Activity
In a study examining the analgesic effects of various dioxane derivatives, it was found that certain modifications to the this compound structure enhanced its efficacy as an analgesic agent. The findings suggest that further exploration into the structure-activity relationship could lead to the development of new pain relief medications .
Material Science
The unique properties of this compound also extend to material science applications. Its stability and solvent characteristics make it suitable for use in creating polymeric materials and coatings.
Case Study: Coating Applications
Research has investigated the use of this compound as a solvent in polymer formulations. The compound's ability to dissolve various polymers facilitates the development of coatings with enhanced durability and resistance to environmental factors .
Data Tables
Application Area | Description | Example Use Case |
---|---|---|
Organic Synthesis | Intermediate for synthesizing complex molecules | Synthesis of epoxides |
Pharmaceutical Development | Potential analgesic and anti-inflammatory properties | Development of new pain relief medications |
Material Science | Solvent for polymer formulations | Coatings with enhanced durability |
Mechanism of Action
The mechanism by which 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological and chemical effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A simpler analog without the phenylethyl group.
2,2-Dimethyl-1,3-dioxane: Lacks the phenylethyl substitution but shares the dioxane ring structure.
Uniqueness
5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane is unique due to the presence of both the phenylethyl group and the dioxane ring, which confer distinct chemical and biological properties. This combination enhances its stability and potential for diverse applications compared to its simpler analogs.
Biological Activity
5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane is a complex organic compound with a unique dioxane ring structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H20O2 with a molecular weight of approximately 220.31 g/mol. The compound features a six-membered dioxane ring containing two oxygen atoms and is substituted with dimethyl and phenylethyl groups, which contribute to its distinctive physical and chemical properties .
Synthesis Methods
Various synthetic routes have been explored for the preparation of this compound. These methods allow for tailored synthesis based on desired functionalization:
- Direct Cyclization : Utilizing appropriate precursors to facilitate the formation of the dioxane ring.
- Substitution Reactions : Employing alkyl and aryl groups to modify the dioxane structure for enhanced biological activity.
Antioxidant Properties
Preliminary studies suggest that compounds with similar structures exhibit antioxidant activity. For instance, the DPPH radical scavenging method has been used to evaluate the antioxidant efficiency of related compounds, showing significant radical scavenging ability .
Compound | DPPH Scavenging Activity (%) |
---|---|
Compound A | 88.6% |
Compound B | 87.7% |
This compound | TBD |
Further investigations are needed to quantify the specific antioxidant activity of this compound.
Interaction Studies
Studies indicate that this compound may interact with various biomolecules such as enzymes and receptors. These interactions could potentially influence their biological activity and therapeutic effects. For example, compounds with similar structures have shown binding affinity to specific enzyme targets .
Study on Antileishmanial Activity
A study investigated the antileishmanial properties of dioxane derivatives, including those structurally related to this compound. The research found that certain synthesized compounds effectively inhibited the growth of Leishmania donovani promastigotes and amastigotes in vitro. Reactive oxygen species were produced during treatment, indicating a potential mechanism of action for their bioactivity .
Pharmacological Investigations
In recent pharmacological studies focusing on N-heterocyclic scaffolds, derivatives of dioxanes have been assessed for their growth inhibition properties against cancer cell lines. Some compounds demonstrated selective toxicity towards tumorigenic cells without affecting non-tumorigenic cells at certain concentrations .
Properties
CAS No. |
90598-46-2 |
---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
5,5-dimethyl-2-(1-phenylethyl)-1,3-dioxane |
InChI |
InChI=1S/C14H20O2/c1-11(12-7-5-4-6-8-12)13-15-9-14(2,3)10-16-13/h4-8,11,13H,9-10H2,1-3H3 |
InChI Key |
CYSFBBKZAKVSNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1OCC(CO1)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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